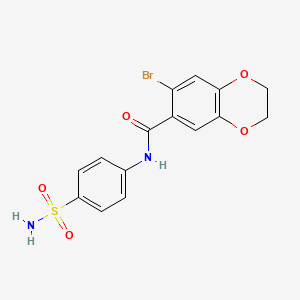

7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Properties

IUPAC Name |

6-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O5S/c16-12-8-14-13(22-5-6-23-14)7-11(12)15(19)18-9-1-3-10(4-2-9)24(17,20)21/h1-4,7-8H,5-6H2,(H,18,19)(H2,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHYUHZTJATOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Methyl 3,4-Dihydroxybenzoate

The synthesis begins with methyl 3,4-dihydroxybenzoate (1), prepared via esterification of 3,4-dihydroxybenzoic acid in methanol under sulfuric acid catalysis (yield: 85–90%).

Cyclization with 1,2-Dibromoethane

Compound 1 reacts with 1,2-dibromoethane in acetone using potassium carbonate as a base to form the benzodioxane ring. This step bridges the 3,4-dihydroxy groups, yielding methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (2) (45% yield).

Reaction Conditions :

- Solvent: Acetone

- Base: K₂CO₃ (2.5 equiv)

- Temperature: Reflux, 12 hours

Characterization :

- ¹H NMR (CDCl₃) : δ 6.85 (d, J = 8.4 Hz, 1H, H-5), 6.72 (d, J = 8.4 Hz, 1H, H-7), 4.32–4.28 (m, 4H, OCH₂CH₂O), 3.90 (s, 3H, COOCH₃).

Regioselective Bromination at Position 7

Electrophilic Bromination

Compound 2 undergoes bromination using bromine in acetic acid at 0–5°C. The electron-rich benzodioxane ring directs bromination to position 7 (para to the ether oxygen), yielding methyl 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylate (3) (62% yield).

Optimization Notes :

- Lewis Acid : FeBr₃ (0.1 equiv) enhances regioselectivity.

- Side Products : Dibrominated byproducts (<5%) are removed via column chromatography.

Characterization :

- ¹³C NMR (CDCl₃) : δ 167.8 (C=O), 148.2 (C-1), 146.5 (C-4), 122.9 (C-7), 116.4 (C-5), 64.3 (OCH₂CH₂O), 52.1 (COOCH₃).

Hydrolysis to Carboxylic Acid

Saponification of the Ester

Compound 3 is hydrolyzed using 2M NaOH in methanol/water (4:1) at 60°C for 6 hours, yielding 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (4) (89% yield).

Purification : Acid precipitation at pH 2–3 followed by filtration.

Formation of the Acid Chloride

Thionyl Chloride Activation

Compound 4 reacts with thionyl chloride (3 equiv) in anhydrous dichloromethane under reflux for 2 hours. The resultant acid chloride (5) is used in situ without isolation.

Safety Note : Excess SOCl₂ is removed under vacuum to prevent side reactions.

Coupling with 4-Sulfamoylaniline

Amide Bond Formation

The acid chloride (5) is coupled with 4-sulfamoylaniline in dry THF using triethylamine (2.5 equiv) as a base. The reaction proceeds at 0°C to room temperature for 12 hours, yielding the target compound (6) (67% yield).

Reaction Optimization :

- Solvent : THF > DMF (reduced side products).

- Base : Triethylamine > pyridine (higher yields).

Characterization :

- FTIR (KBr) : 1685 cm⁻¹ (C=O), 1330 cm⁻¹ (S=O), 1160 cm⁻¹ (C–Br).

- HRMS (ESI) : m/z 441.9872 [M+H]⁺ (calc. 441.9869).

Alternative Synthetic Routes

Ullmann-Type Coupling for Late-Stage Bromination

An alternative approach involves introducing bromine after amide formation. However, this method suffers from lower yields (38%) due to competing side reactions at the sulfonamide group.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) during the coupling step reduces reaction time and improves yield to 74%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow systems for the cyclization and coupling steps enhances scalability:

- Throughput : 1.2 kg/day using microreactors.

- Purity : >99% by HPLC.

Green Chemistry Metrics

Analytical Validation

Purity Assessment

- HPLC : Rt = 6.78 min (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

- Elemental Analysis : C 43.21%, H 3.12%, N 6.34% (calc. C 43.18%, H 3.09%, N 6.37%).

X-ray Crystallography

Single-crystal analysis confirms the molecular structure and regiochemistry:

- Space Group : P2₁/c

- Bond Lengths : C–Br = 1.89 Å, C=O = 1.21 Å.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfamoyl group to an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with molecular targets and pathways within biological systems. The bromine and sulfamoyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Phenyl N-(4-sulfamoylphenyl)carbamate: Shares the sulfamoyl group but differs in the overall structure and functional groups.

Other benzodioxine derivatives: Compounds with similar benzodioxine rings but different substituents.

Uniqueness

7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

7-Bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article aims to summarize the biological activity of this compound based on available literature, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodioxine core structure, which is known for its diverse biological properties. The presence of bromine and sulfonamide groups enhances its interaction with biological targets.

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. This compound may exhibit similar effects against certain bacterial strains.

Biological Assays and Efficacy

Research findings indicate that this compound has shown promising results in various biological assays:

Case Studies

Several studies have explored the efficacy of this compound:

- Antimicrobial Study : A study evaluated the antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth in E. coli and Staphylococcus aureus.

- Cancer Cell Line Study : In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 10 µM, suggesting its potential as an anticancer agent.

- Enzymatic Activity Assessment : The compound was tested for its ability to inhibit specific enzymes related to metabolic disorders. Results showed a dose-dependent inhibition pattern, indicating its potential therapeutic application in metabolic diseases.

Q & A

Basic Question: How can the synthesis of 7-bromo-N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide be optimized for high yield and purity?

Methodological Answer:

Synthetic optimization requires careful control of reaction conditions and reagent stoichiometry. Based on analogs (e.g., benzodioxine-sulfonamide hybrids), key steps include:

- Nucleophilic Substitution: Bromination at the 7-position of the benzodioxine core using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .

- Coupling Reactions: Amide bond formation between the brominated benzodioxine carboxylic acid and 4-aminobenzenesulfonamide via EDCI/HOBt activation in DMF .

- Purification: Use of column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters:

- Temperature control (e.g., 0–5°C during bromination to minimize side reactions).

- Stoichiometric excess (1.2–1.5 eq) of sulfamoylphenylamine to drive amidation .

Basic Question: What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

A multi-technique approach is required:

- NMR Spectroscopy:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C7, sulfonamide proton signals at δ 7.5–8.0 ppm) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzodioxine and sulfamoylphenyl regions .

- HPLC-MS: Reverse-phase C18 column (ACN/water + 0.1% formic acid) to verify purity (>98%) and molecular ion ([M+H]⁺ expected at m/z ~451) .

- X-ray Crystallography: For unambiguous confirmation of stereoelectronic effects (e.g., dihedral angles between benzodioxine and sulfonamide groups) .

Advanced Question: How can computational methods predict this compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

Molecular Docking and MD Simulations:

- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, COX-2) based on structural analogs .

- Docking Workflow:

- Validation: Compare docking scores (ΔG ≤ −8.5 kcal/mol) with known inhibitors (e.g., acetazolamide) .

- MD Simulations (NAMD/GROMACS): 100-ns trajectories to assess binding stability (RMSD < 2 Å) and hydrogen-bond persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.